molecular formula C9H7ClN2OS B1431857 4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 1551779-08-8

4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No. B1431857
M. Wt: 226.68 g/mol
InChI Key: HYKJAZABPZMBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, commonly known as “Chloro-2-sulfanyl-imidazole”, is a heterocyclic compound consisting of an imidazole ring with a chlorine atom and a sulfanyl group attached. It is a synthetic compound that has been studied for its potential use in a variety of applications, including as a drug molecule, an industrial catalyst, and a research tool.

Scientific Research Applications

Chloro-2-sulfanyl-imidazole has been studied for its potential use in a variety of scientific research applications. One of its most promising applications is as a drug molecule. It has been studied for its potential to inhibit the growth of certain types of cancer cells and to act as an anti-inflammatory agent. Additionally, it has been studied for its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.

Mechanism Of Action

The mechanism of action of chloro-2-sulfanyl-imidazole is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which then leads to changes in gene expression and protein activity. Additionally, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.

Biochemical And Physiological Effects

Chloro-2-sulfanyl-imidazole has been studied for its potential to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to inhibit the growth of certain types of cancer cells and to act as an anti-inflammatory agent. Additionally, it has been studied for its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Advantages and Limitations for Laboratory Experiments
The use of chloro-2-sulfanyl-imidazole in laboratory experiments has many advantages. One of the most significant advantages is that the compound is relatively inexpensive and easy to obtain. Additionally, the compound is stable and can be stored for long periods of time without degrading. However, there are also some limitations to the use of the compound in laboratory experiments. One of the most significant limitations is that the compound has not been extensively studied, so its exact mechanism of action is not yet fully understood. Additionally, the compound has not been approved for use in humans, so it cannot be used in clinical trials.

Future Directions

There are a number of potential future directions for the use of chloro-2-sulfanyl-imidazole. One potential direction is to further study the compound’s potential to act as an anti-cancer and anti-inflammatory agent. Additionally, further research could be done to explore the compound’s potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2. Additionally, further research could be done to explore the compound’s potential to act as a drug molecule in humans. Finally, further research could be done to explore the compound’s potential to act as a catalyst in industrial processes.

properties

IUPAC Name

5-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKJAZABPZMBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 2
4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 3
4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 4
Reactant of Route 4
4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 5
4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 6
4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

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